

PFI-1 kinase panel screening off-target effects

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Compound Focus: Pfi-1

CAS No.: 1403764-72-6

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Selectivity Profile of PFI-1

The table below summarizes key experimental data on **PFI-1**'s selectivity, demonstrating its high specificity for its intended targets.

| Target Class | Specific Target/Family | Assay Type | Potency (IC50/KD/%Inhibition) | Result Summary |
|---------------------------------|-------------------------------------------|-------------------------------|------------------------------------------------|--------------------------------------|
| Primary Target | BET Bromodomains (BRD2, BRD3, BRD4, BRDT) | Alpha Screen, ITC [1] [2] [3] | IC50: 98 nM (BRD2) [3]; KD: 47.4 nM (BRD4) [1] | High-affinity binding [1] [2] [3] |
| Off-Target: Kinases | Panel of 50 human kinases | Inhibition Assay [2] | <20% inhibition @ 1 µM [2] | Negligible activity |
| Off-Target: Kinases | Panel of 38 protein kinases | Inhibition Assay [3] | Negligible activity [3] | Negligible activity |
| Off-Target: Bromodomains | CREBBP | Thermal Shift, ITC [1] [2] | KD: 49.5 µM [2]; Weak Tm shift @ 10 µM [2] | >350-fold selective vs. BET BRDs [2] |

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| Off-Target: Receptors | Panel of 15 ligand-gated receptors, ion channels, transporters | CEREP Assay [2] [3] | <50% inhibition @ 10 μ M [2] | Negligible activity |

Experimental Protocols for Selectivity Screening

The high selectivity of **PFI-1** was established using several robust and complementary experimental methods:

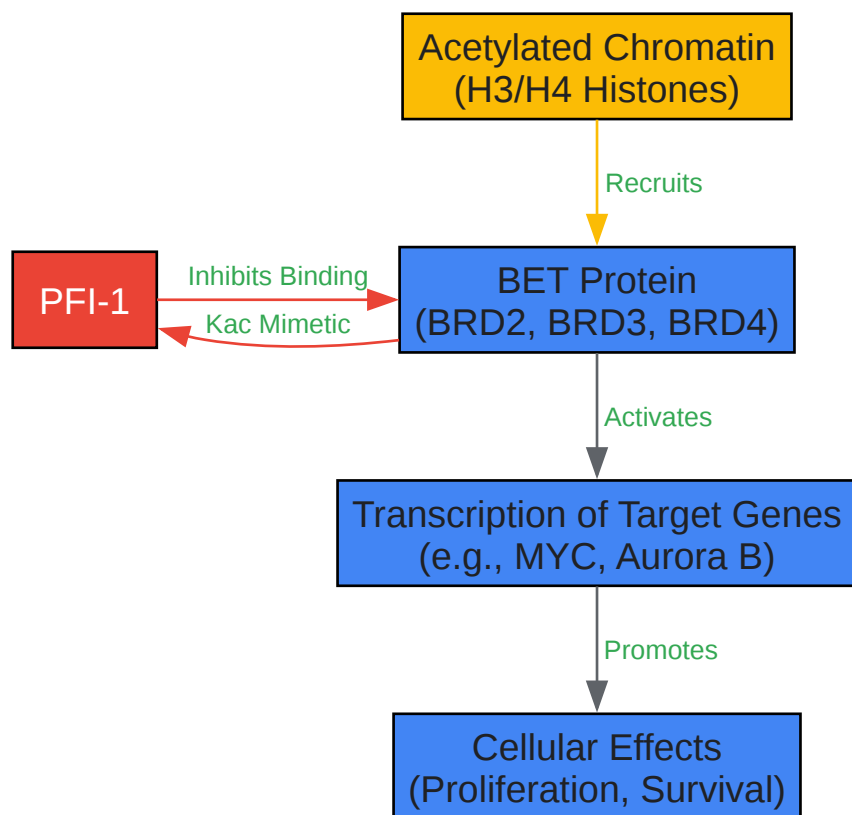
- **Thermal Shift Assay (DSF):** This method measures the stability of a protein when bound to a compound. A significant increase in the protein's melting temperature (**Tm shift**) indicates binding. **PFI-1** was screened against a diverse panel of bromodomains at **10 μ M**, showing strong, dose-dependent Tm shifts only for BET family bromodomains (e.g., **+6.5°C for BRD4**), with negligible shifts for others like CREBBP and BAZ2B [2].
- **Direct Binding and Competition Assays:**
 - **Isothermal Titration Calorimetry (ITC):** Directly measures the heat released or absorbed during binding, providing precise **dissociation constants (KD)**. ITC confirmed **PFI-1** binds to BRD4 with **KD = 47.4 nM**, while its affinity for CREBBP was over 300-fold weaker (**KD = 49.5 μ M**) [1] [2].
 - **Alpha Screen Assay:** A competitive binding assay that uses luminescence to detect if a compound displaces a known biotinylated peptide ligand. **PFI-1** effectively displaced acetylated histone peptides from BET bromodomains with **IC50 values in the nanomolar range** [1] [2].
- **Kinase Panel Profiling:** **PFI-1** was tested against panels of kinases (e.g., 50 kinases at **1 μ M**) in activity assays. The compound showed **less than 20% inhibition** across the panel, confirming no meaningful off-target activity against kinases [2] [3].

Mechanism of Action and Signaling Pathways

PFI-1 functions as a **competitive inhibitor of acetylated lysine recognition**. It mimics the natural acetylated lysine residue on histones, binding to the conserved acetyl-lysine binding pocket in the bromodomains of BET proteins (BRD2, BRD3, BRD4, BRDT) [1] [4]. This action disrupts the recruitment

of BET proteins to acetylated chromatin, leading to the downregulation of key oncogenes and growth-promoting genes, such as **MYC** and **Aurora B kinase** [1].

The following diagram illustrates the signaling pathway affected by **PFI-1** and the experimental workflow for profiling its selectivity.



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Research Context and Comparison to Other Probes

PFI-1 is recognized as one of several **structurally diverse, unencumbered chemical probes** for BET proteins, alongside JQ1 and I-BET151 [4]. Its distinct dihydroquinazoline-2-one chemotype provides researchers with a valuable alternative tool for probing BET biology [1] [4].

The rigorous selectivity profiling conducted on **PFI-1** aligns with the standards for high-quality chemical probes, which require comprehensive characterization to ensure that observed cellular phenotypes can be reliably linked to the inhibition of the intended target [4].

A Key Consideration for Your Research

- **Correctly Classifying the Tool Compound:** The most important takeaway is that **PFI-1** is a **BET bromodomain inhibitor**, not a kinase inhibitor. Its primary off-target concern within the epigenetics field would be other bromodomains, particularly CREBBP, against which it is highly selective. The data clearly shows it is not a relevant compound for kinase off-target panels [2] [3]. When designing experiments, it is crucial to reference its correct mechanism to avoid misinterpretation of results.

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References

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